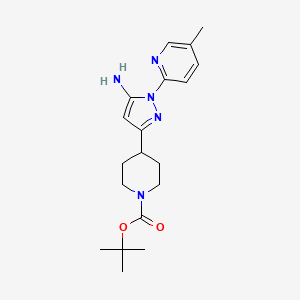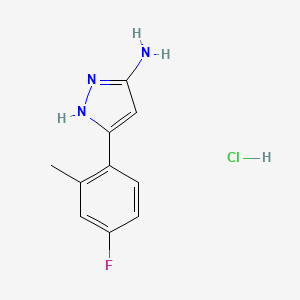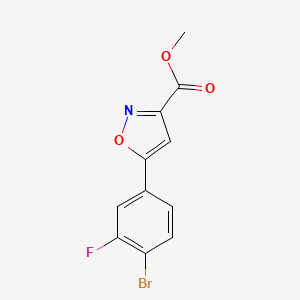
3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine is a complex organic compound that features a combination of piperidine, pyridine, and pyrazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Moiety: Starting with a suitable piperidine precursor, the Boc (tert-butoxycarbonyl) protecting group is introduced.
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The piperidine and pyrazole moieties are coupled under specific conditions, often involving palladium-catalyzed cross-coupling reactions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve continuous flow chemistry, use of greener solvents, and recycling of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrazole rings.
Reduction: Reduction reactions could be used to modify the pyridine ring or reduce any nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Boc-4-piperidyl)-1-(2-pyridyl)-1H-pyrazol-5-amine: Similar structure but with a different substitution pattern on the pyridine ring.
3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
The uniqueness of 3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C19H27N5O2 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
tert-butyl 4-[5-amino-1-(5-methylpyridin-2-yl)pyrazol-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27N5O2/c1-13-5-6-17(21-12-13)24-16(20)11-15(22-24)14-7-9-23(10-8-14)18(25)26-19(2,3)4/h5-6,11-12,14H,7-10,20H2,1-4H3 |
InChI-Schlüssel |
UEOLPMMNXXQYQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)N2C(=CC(=N2)C3CCN(CC3)C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)

![4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13691917.png)



![2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B13691943.png)

![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)


